molecular formula C26H21BrN2O4 B12389516 Smyd3-IN-2

Smyd3-IN-2

Cat. No.: B12389516
M. Wt: 505.4 g/mol
InChI Key: YXAJPNWCYAVHMD-LWDBSWEGSA-N
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Description

Smyd3-IN-2 is a small-molecule inhibitor specifically targeting the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a histone methyltransferase involved in the methylation of histone and non-histone proteins, playing a crucial role in gene expression regulation and tumorigenesis .

Preparation Methods

The synthesis of Smyd3-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Smyd3-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Smyd3-IN-2 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the biochemical pathways involving SMYD3.

    Biology: Helps in understanding the role of SMYD3 in cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit SMYD3 activity.

    Industry: Used in the development of new drugs targeting epigenetic regulators

Mechanism of Action

Smyd3-IN-2 exerts its effects by inhibiting the methyltransferase activity of SMYD3. It binds to the active site of SMYD3, preventing the methylation of histone and non-histone proteins. This inhibition disrupts the epigenetic regulation of gene expression, leading to changes in cellular processes and potentially reducing tumorigenesis .

Comparison with Similar Compounds

Smyd3-IN-2 is compared with other SMYD3 inhibitors such as BCI-121 and EPZ031686. While all these compounds target SMYD3, this compound is unique in its binding affinity and specificity. Similar compounds include:

Properties

Molecular Formula

C26H21BrN2O4

Molecular Weight

505.4 g/mol

IUPAC Name

(3R,3'S,3'aS,6'aS)-5'-benzyl-3'-(4-bromophenyl)-6'a-hydroxyspiro[1H-indole-3,2'-3a,4-dihydro-3H-furo[2,3-c]pyrrole]-2,6'-dione

InChI

InChI=1S/C26H21BrN2O4/c27-18-12-10-17(11-13-18)22-20-15-29(14-16-6-2-1-3-7-16)24(31)26(20,32)33-25(22)19-8-4-5-9-21(19)28-23(25)30/h1-13,20,22,32H,14-15H2,(H,28,30)/t20-,22-,25+,26+/m1/s1

InChI Key

YXAJPNWCYAVHMD-LWDBSWEGSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@]3(C4=CC=CC=C4NC3=O)O[C@@]2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br

Canonical SMILES

C1C2C(C3(C4=CC=CC=C4NC3=O)OC2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br

Origin of Product

United States

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